7-Benzyl-2-chloro-7H-purin-6-ylamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 7-Benzyl-2-chloro-7H-purin-6-ylamine consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 5 nitrogen atoms . The average mass is 259.694 Da, and the monoisotopic mass is 259.062469 Da .Physical And Chemical Properties Analysis
7-Benzyl-2-chloro-7H-purin-6-ylamine has a molecular weight of 244.68 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Enzymatic Synthesis of 2′-Deoxyguanosine
This compound is utilized in the enzymatic synthesis of 2′-deoxyguanosine , an essential building block of DNA . The process involves the use of enzymes to selectively replace the hydroxyl group at the 2’ position of ribonucleosides with a hydrogen, thus converting ribonucleosides into deoxyribonucleosides.
Creation of 9-Alkyl Purines
7-benzyl-2-chloro-7H-purin-6-amine: serves as a precursor in the synthesis of 9-alkyl purines . These modified purines have significant potential in medicinal chemistry, particularly in the design of drugs that can interact with the purine-binding sites of various enzymes and receptors.
Synthesis of Antiviral Agents
The compound is instrumental in synthesizing ®- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases . These derivatives are studied for their antiviral properties, especially against herpesviruses and HIV.
Research in Proteomics
In proteomics research, 6-AMINO-7-BENZYL-2-CHLOROPURINE is used as a biochemical tool. It helps in understanding protein functions, interactions, and modifications at the molecular level .
Safety and Hazards
While specific safety and hazard information for 7-Benzyl-2-chloro-7H-purin-6-ylamine is not available in the search results, general safety measures for handling chemical compounds should be followed. This includes avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .
Mechanism of Action
Target of Action
It is structurally similar to6-Benzylaminopurine , a purine-based first-generation synthetic cytokinin . Cytokinins are plant hormones that regulate various processes, including cell division and differentiation.
Biochemical Pathways
Cytokinins like 6-benzylaminopurine are known to influence several pathways, including those involved in cell division, differentiation, and growth .
Result of Action
Based on its structural similarity to 6-benzylaminopurine, it may stimulate plant growth .
properties
IUPAC Name |
7-benzyl-2-chloropurin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLFBWHEVKVQSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389576 |
Source
|
Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
56025-89-9 |
Source
|
Record name | 2-Chloro-7-(phenylmethyl)-7H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56025-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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